Fmoc-aspartic acid with a nitrogen isotope, specifically Fmoc-asp-OH--15N, is a derivative of the amino acid aspartic acid, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound features a stable nitrogen isotope, , which is useful in various biochemical and analytical applications. The linear formula for Fmoc-asp-OH--15N is HO₂CCH₂CH(^{15}NH-Fmoc)CO₂H, and it has a molecular weight of 356.33 g/mol .
The presence of the Fmoc group allows for selective protection during peptide synthesis, facilitating the formation of peptides while minimizing side reactions. The incorporation of enables researchers to trace metabolic pathways and study protein dynamics using techniques such as nuclear magnetic resonance spectroscopy .
Aspartic acid plays a crucial role in various biological processes, including neurotransmission and metabolism. The label in Fmoc-asp-OH--15N allows for detailed studies of nitrogen metabolism and protein turnover in living organisms. Research has shown that aspartic acid and its derivatives can influence cellular signaling pathways and are involved in the biosynthesis of neurotransmitters .
The synthesis of Fmoc-asp-OH--15N typically involves several steps:
Fmoc-asp-OH--15N is widely used in:
Studies involving Fmoc-asp-OH--15N often focus on its interactions with other biomolecules, particularly proteins. The isotopic labeling allows researchers to track how aspartic acid residues participate in enzyme catalysis or protein folding. Advanced techniques such as mass spectrometry and NMR spectroscopy are employed to analyze these interactions, providing insights into structural biology and enzymatic mechanisms .
Several compounds share structural similarities with Fmoc-asp-OH--15N, including:
Compound Name | Structure/Function | Unique Features |
---|---|---|
Fmoc-aspartic acid | Standard building block for peptides | Lacks nitrogen isotope; used widely in SPPS |
Fmoc-glutamic acid | Similar structure; one additional carbon | Used for synthesizing peptides with glutamic acid |
Fmoc-alanine | Simple amino acid derivative | Less complex; primarily used for basic peptides |
Fmoc-cysteine | Contains a thiol group | Unique for forming disulfide bonds |
The uniqueness of Fmoc-asp-OH--15N lies in its isotopic labeling, which allows for specific applications in metabolic studies that other derivatives do not offer .
Fmoc-Asp-OH-15N (CAS 287484-33-7) is a 15N-enriched aspartic acid derivative with the following attributes:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₉H₁₇¹⁵N O₆ | |
Molecular Weight | 356.33 g/mol | |
Isotopic Purity | 98% ¹⁵N | |
Melting Point | 190°C (lit.) | |
Optical Rotation | -31.5° (c=1 in DMF) |
Synonyms include N-(9-fluorenylmethoxycarbonyl)-L-aspartic-¹⁵N acid and L-Aspartic-¹⁵N acid, N-Fmoc derivative. The ¹⁵N label is incorporated into the amino group, enabling isotopic discrimination in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies.
The ¹⁵N label serves multiple purposes:
Comparison with Non-Labeled Fmoc-Asp-OH
Feature | Fmoc-Asp-OH-15N | Fmoc-Asp-OH |
---|---|---|
Mass Shift | +1 Da (¹⁵N) | No shift |
Analytical Utility | Isotopic tracing, NMR/MS sensitivity | Standard SPPS, no isotopic advantage |
Applications | Proteomics, metabolic studies | General peptide synthesis |
The Fmoc group provides orthogonal protection, enabling sequential peptide assembly with minimal side reactions. Key advantages include:
Mechanism of Fmoc DeprotectionThe Fmoc group is removed via β-elimination under basic conditions, regenerating the free α-amino group for subsequent coupling.
The production of nitrogen-15-labeled aspartic acid relies predominantly on enzymatic transamination reactions utilizing glutamate dehydrogenase and branched-chain amino acid aminotransferase systems [12]. These coupled enzymatic processes generate catalytic amounts of nitrogen-15-labeled glutamate using ammonium-15 sulfate, alpha-ketoglutarate, and glutamate dehydrogenase as the primary enzymatic catalyst [12]. The labeled glutamate subsequently serves as an amine donor to oxaloacetate through aspartate aminotransferase, facilitating the direct incorporation of nitrogen-15 into the amino position of aspartic acid [11] [13].
Research has demonstrated that three primary metabolic pathways govern aspartate nitrogen disposition in biological systems: transamination with 2-oxoglutarate to form nitrogen-15-glutamate, condensation with inosine monophosphate in the purine nucleotide cycle, and condensation with citrulline to form argininosuccinate [13]. The transamination pathway represents the predominant route for nitrogen incorporation, with the nitrogen subsequently being transferred to glutamine, alanine, serine, and ornithine through secondary metabolic processes [13].
Biosynthetic studies utilizing nitrogen-15-aspartate have revealed that the predominant route of glutamate nitrogen disposal occurs through the aspartate aminotransferase reaction in synaptosomal systems [11]. This pathway generates 2-oxoglutarate, which serves as the metabolic fuel for adenosine triphosphate production, demonstrating the central role of aspartate in nitrogen metabolism [11]. The incorporation of nitrogen-15 occurs predominantly in aspartate pools, with subsequent distribution to gamma-aminobutyrate at much lower concentrations [11].
Chemical synthesis approaches for nitrogen-15-labeled aspartic acid involve direct incorporation of nitrogen-15 sources during amino acid construction [12]. The most effective method utilizes a coupled glutamate dehydrogenase-branched-chain amino acid aminotransferase system, where gram quantities of nitrogen-15-enriched amino acids can be synthesized with yields ranging from 70-80 percent [12]. This system requires catalytic regeneration of reduced nicotinamide adenine dinucleotide phosphate using glucose dehydrogenase to drive the reaction to completion [12].
The aminotransferase-catalyzed process enables exchange of the alpha-hydrogen when carried out in deuterium oxide, resulting in dual-labeled amino acids containing both nitrogen-15 and deuterium isotopes [12]. Deuteration can be extended to the beta position through pre-exchange of alpha-keto acids in basic deuterium oxide solutions [12]. This methodology provides access to positionally labeled aspartic acid derivatives with specific isotopic enrichment patterns.
Studies on metabolic incorporation demonstrate that nitrogen-15-labeled amino acids enable direct characterization of nitrogen metabolism in complex biological systems through nuclear magnetic resonance spectroscopy [31]. The incorporation of nitrogen-15 amino acids results in new mass isotopomer distributions in proteins, which can be approximated by the concatenation of two binomial distributions representing carbon-13 and nitrogen-15 isotopes [7]. The fractional protein synthesis rate can be determined from the relative intensities of labeled and unlabeled spectral components [7].
Synthesis Method | Yield (%) | Isotopic Purity (%) | Reaction Time | Temperature (°C) |
---|---|---|---|---|
Enzymatic Transamination | 70-80 | 98+ | 2-4 hours | 37 |
Chemical Synthesis | 65-75 | 95-98 | 6-12 hours | 25-60 |
Biosynthetic Incorporation | 60-70 | 98+ | 24-72 hours | 37 |
The introduction of the fluorenylmethoxycarbonyl protecting group requires careful optimization of reaction conditions to ensure complete protection while minimizing side reactions [18] [19]. The protection reaction typically employs 9-fluorenylmethyloxycarbonyl chloride or 9-fluorenylmethylsuccinimidyl carbonate as the protecting reagent under basic conditions using sodium bicarbonate or sodium carbonate [18] [19]. Optimal conditions utilize water-ethanol mixtures in a 3:1 ratio at 60°C for specific time periods determined by thin-layer chromatography monitoring [17].
Temperature control represents a critical parameter in fluorenylmethoxycarbonyl protection reactions [17] [19]. Reactions conducted at elevated temperatures between 50-70°C demonstrate enhanced reaction rates while maintaining selectivity for primary amino groups over secondary amines [17]. The reaction mixture requires stirring for 1-2 hours at the designated temperature, followed by acidification with 1 molar hydrochloric acid to precipitate the protected amino acid product [17].
Solvent selection significantly influences the efficiency of fluorenylmethoxycarbonyl protection reactions [19]. Aqueous-organic solvent systems provide optimal conditions for amino acid protection, with dichloromethane-water biphasic systems offering advantages for large-scale preparations [19]. The fluorenylmethoxycarbonyl protecting group demonstrates exceptional stability under acidic conditions but exhibits high sensitivity to alkaline environments, particularly secondary amines such as piperidine [19].
Monitoring of fluorenylmethoxycarbonyl protection reactions utilizes ultraviolet spectroscopy to track the formation of the fluorenyl chromophore [18]. The fluorenyl group exhibits strong ultraviolet absorption characteristics that enable real-time monitoring of reaction progress through spectroscopic analysis [18] [19]. This property facilitates automated peptide synthesis applications where fluorenylmethoxycarbonyl removal can be monitored continuously [19].
Reaction completion is typically assessed through high-performance liquid chromatography analysis of derivatized products [17]. The protected amino acid products demonstrate distinct retention times compared to starting materials, enabling quantitative assessment of protection efficiency [17]. Mass spectrometric analysis provides additional confirmation of successful protection through molecular ion detection and fragmentation pattern analysis [17].
Side reaction prevention requires careful control of reaction stoichiometry and pH conditions [21]. The use of excess protecting reagent ensures complete amino acid conversion while preventing intermolecular reactions that can lead to dipeptide formation [21]. pH buffering using sodium bicarbonate maintains optimal reaction conditions while preventing base-catalyzed side reactions [21].
Large-scale fluorenylmethoxycarbonyl protection requires modifications to standard laboratory procedures to ensure consistent product quality [19]. Reaction vessels must provide adequate mixing and heat transfer to maintain uniform temperature distribution throughout the reaction mixture [19]. The use of mechanical stirring systems becomes essential for reactions exceeding laboratory scale to ensure proper reagent contact [19].
Purification strategies for large-scale preparations typically involve crystallization from hot ethanol or ethanol-water mixtures [17]. The crystallization process provides both purification and isolation of the protected amino acid product in a single operation [17]. Alternative purification methods include flash chromatography using silica gel with appropriate solvent systems [17].
Quality control parameters for scaled preparations include determination of chemical purity through nuclear magnetic resonance spectroscopy and high-performance liquid chromatography [19]. Mass spectrometric analysis confirms molecular identity and isotopic incorporation levels [19]. Melting point determination provides additional confirmation of product identity and purity [19].
Parameter | Optimal Range | Impact on Yield | Side Reaction Risk |
---|---|---|---|
Temperature | 50-70°C | High yield above 60°C | Low at controlled temps |
pH | 8.5-9.5 | Maximum at pH 9.0 | Increased above pH 10 |
Reaction Time | 1-3 hours | Plateau after 2 hours | Minimal within range |
Reagent Excess | 1.2-1.5 equiv | Linear increase to 1.3 equiv | Low with proper control |
High-performance liquid chromatography represents the primary method for purification of isotopically enriched fluorenylmethoxycarbonyl-aspartic acid-nitrogen-15 [34] [41]. Ion-pair chromatography using underivatized amino acids enables precise separation while maintaining isotopic integrity throughout the purification process [34]. The technique utilizes reversed-phase columns with ion-pairing agents to achieve baseline separation of the target compound from synthetic impurities and isotopic variants [34].
Preparative high-performance liquid chromatography procedures provide scalable purification methods suitable for isolating gram quantities of isotopically enriched compounds [45]. Three complementary approaches include reversed-phase chromatography, ion-pair chromatography, and mixed-mode chromatography using underivatized amino acids in aqueous mobile phases [45]. These methods enable isolation of single amino acid derivatives with minimal isotopic contamination for subsequent mass spectrometric analysis [45].
Column selection criteria for isotopically enriched compound purification include particle size, pore diameter, and stationary phase chemistry optimization [42]. Smaller particle sizes provide enhanced resolution between isotopic variants, while appropriate pore dimensions ensure adequate mass transfer for large molecules [42]. The combination of automated pre-column derivatization with carefully selected solvent mixtures enables measurement of isotopic enrichments as low as 0.005 percent at micromolar concentrations [42].
Accurate mass liquid chromatography-mass spectrometry provides the most reliable method for determining isotopic purity of nitrogen-15-enriched compounds [30] [36]. Time-of-flight mass spectrometry offers vastly improved resolution between isotopes of labeled compounds, enabling accurate extraction of isotopic distributions [30]. The high degree of mass accuracy facilitates precise quantification of the labeled composition through extracted ion chromatogram integration [30].
The determination of isotopic enrichment requires measurement of both the base peak area and the enriched isotopomeric peak areas [36]. This general methodology involves evaluation of linearity in the mass spectrometer, determination of mass cluster purity using natural abundance analogues, and calculation of theoretical isotope compositions for different enrichment levels [36]. Linear regression analysis compares measured isotope distributions with calculated distributions to determine the precise enrichment percentage [36].
Isotopic purity determination utilizes probability multinomial analysis to generate theoretical isotopic profiles for comparison with empirical mass spectra [49]. The Pearson product-moment correlation coefficient provides an objective measure for finding the best match between empirical and theoretical profiles [49]. This approach enables accurate determination of nitrogen-15 incorporation percentages in labeled peptides and proteins with high precision [49].
Nitrogen-15 nuclear magnetic resonance spectroscopy provides definitive structural characterization of isotopically enriched compounds [37]. Unlike nitrogen-14, which has an integer nuclear spin and quadrupole moment, nitrogen-15 has a fractional nuclear spin of one-half, offering advantages including narrower line widths and enhanced resolution [37]. The 0.36 percent natural abundance of nitrogen-15 results in significant sensitivity challenges, requiring isotopic enrichment for practical analysis [37].
Low-temperature nuclear magnetic resonance techniques enable facile characterization of nitrogen-15-labeled amino acids despite line broadening present under standard experimental conditions [31]. Lowering the temperature to -5°C allows direct observation of nitrogen-15 signals in amino acid derivatives [31]. This technique can be exploited to measure nitrogen-15 ammonia produced in enzyme-catalyzed reactions and to monitor transport and metabolism of individual amino acids [31].
One-dimensional and two-dimensional nitrogen-15 nuclear magnetic resonance spectra demonstrate the resolution available for isotopically labeled proteins and amino acids [40]. The incorporation of nitrogen-15 labels enables selection of particular resonances based on amino acid residue type, number of hydrogens bonded to nitrogen, local dynamics, and amide hydrogen exchange kinetics [40]. Uniform labeling provides optimal sensitivity for nitrogen-15 nuclear magnetic resonance spectroscopy applications [40].
Ion-exchange chromatography coupled with distillation provides rapid methods for obtaining nitrogen suitable for nitrogen-15 analysis of individual amino acids from complex biological extracts [33]. This combined approach recovers amino nitrogen as ammonia, suitable for preparation of samples for nitrogen-15 emission spectrometry [33]. The technique enables compound-specific nitrogen isotope analysis with minimal sample preparation requirements [33].
Gas chromatography-mass spectrometry methods provide alternative approaches for measuring nitrogen-15 concentrations in environmental and biological samples [46]. These systems measure nitrous oxide ultimately converted from target nitrogen compounds, requiring no specialized apparatus such as purge-and-trap pretreatment devices [46]. The methodology enables analysis of up to 100 samples daily using only 1-10 milliliters of sample for each nitrogen species [46].
Temperature zonal combustion reactors facilitate stable isotopic determination of highly enriched biomaterials exceeding 95 atom percent isotope content [53]. The reactor structure comprises a glass pipe with quartz segments that establish longitudinal temperature distributions for driving solid-gas chemistry in distinct zones [53]. This offline approach enables preliminary vacuum heat treatment to remove volatile impurities before sample combustion [53].
Analytical Method | Detection Limit | Precision (%) | Sample Requirements | Analysis Time |
---|---|---|---|---|
LC-MS/MS | 0.005% enrichment | 0.1-0.5 | 1-10 μL | 15-30 min |
¹⁵N NMR | 1% enrichment | 0.2-0.8 | 10-50 mg | 1-4 hours |
GC-MS | 0.01% enrichment | 0.2-0.6 | 5-20 μL | 20-45 min |
Ion Exchange-IRMS | 0.1% enrichment | 0.05-0.2 | 1-5 mg | 30-60 min |